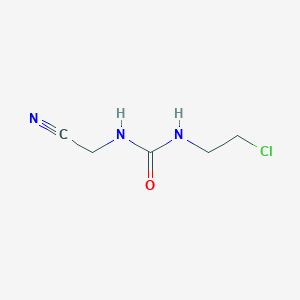

1-(2-Chloroethyl)-3-(cyanomethyl)urea

CAS No.: 13991-67-8

Cat. No.: VC19715773

Molecular Formula: C5H8ClN3O

Molecular Weight: 161.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13991-67-8 |

|---|---|

| Molecular Formula | C5H8ClN3O |

| Molecular Weight | 161.59 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-3-(cyanomethyl)urea |

| Standard InChI | InChI=1S/C5H8ClN3O/c6-1-3-8-5(10)9-4-2-7/h1,3-4H2,(H2,8,9,10) |

| Standard InChI Key | JLXBWDRUULBIQN-UHFFFAOYSA-N |

| Canonical SMILES | C(CCl)NC(=O)NCC#N |

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 1-(2-Chloroethyl)-3-(cyanomethyl)urea is C₅H₈ClN₃O, with a molecular weight of 161.590 g/mol . The structure consists of a urea core (NH₂CONH₂) modified by a 2-chloroethyl group (-CH₂CH₂Cl) at one nitrogen atom and a cyanomethyl group (-CH₂CN) at the other.

Spectroscopic and Stereochemical Data

The compound’s IUPAC Standard InChIKey (JLXBWDRUULBIQN-UHFFFAOYSA-N) confirms its stereochemical uniqueness . While 3D structural data are available as a computed SD file , no experimental crystallographic data have been reported. The presence of the electron-withdrawing cyano group and the chloroethyl chain influences its dipole moment and solubility profile.

Related Compounds and Analogues

A structurally similar compound, 1-(cyanomethyl)urea (CAS 5962-07-2), lacks the chloroethyl substituent and exhibits a lower molecular weight (99.091 g/mol) . The addition of the chloroethyl group in the target compound enhances its potential reactivity, particularly in nucleophilic substitution reactions .

Synthesis and Manufacturing

Historical Synthesis Routes

Early synthetic routes to urea derivatives often involved the reaction of cyanamide with amines or alcohols. For 1-(2-Chloroethyl)-3-(cyanomethyl)urea, a plausible method involves:

-

Cyanomethylation: Reaction of urea with chloroacetonitrile under basic conditions to form 3-(cyanomethyl)urea .

-

Chloroethylation: Subsequent alkylation with 1-chloro-2-ethylamine or its derivatives to introduce the 2-chloroethyl group .

A 1987 study by Machacek et al. demonstrated the cyanomethylation of urea using nitrile precursors, achieving yields of ~74% under optimized conditions .

Modern Optimization Strategies

Recent advances emphasize catalytic methods to improve selectivity. For example:

-

Phase-Transfer Catalysis: Using tetrabutylammonium bromide to enhance reaction rates in biphasic systems.

-

Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes while maintaining high purity .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Density | 1.222 g/cm³ (analogue) | |

| Boiling Point | 264.6°C (at 760 mmHg) | |

| LogP (Partition Coefficient) | 0.269 |

The relatively low LogP value indicates moderate hydrophilicity, likely due to the polar urea and nitrile groups.

Stability and Reactivity

-

Hydrolytic Stability: The cyanomethyl group may undergo hydrolysis in acidic or basic conditions to form carboxylic acid derivatives.

-

Thermal Decomposition: Above 200°C, decomposition products include hydrogen cyanide (HCN) and chloroethylene, necessitating careful handling .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Urea derivatives are pivotal in drug design, particularly as kinase inhibitors or antimetabolites. The chloroethyl group in this compound suggests potential as a precursor for alkylating agents used in chemotherapy .

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment | Nitrile gloves, respirators |

| Storage | Cool, dry conditions away from metals |

| Spill Management | Neutralize with 10% sodium bicarbonate |

Analytical Characterization

Chromatographic Methods

-

LC-MS/MS: Employed for trace analysis using a C18 column and acetonitrile/water mobile phase . The exact mass (161.590 g/mol) aids in peak identification .

-

IC-MS/MS: Suitable for detecting chloride ions post-decomposition .

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume